Thermochromic Conformational Isomerization: Bianthrone vs. Thiophene Analog Comparator
Bianthrone exhibits pronounced thermochromism driven by its folded (A-form) ground-state conformation. In contrast, its thiophene analog (compound 4) and homologs (compounds 2 and 3) preferentially adopt the twisted conformation as their ground state, as confirmed by X-ray crystallography and UV-Vis spectroscopy [1]. While bianthrone undergoes a yellow-to-green color change upon heating, the thiophene analogs display markedly attenuated thermochromic response, with the authors explicitly noting that they 'did not show the remarkable thermochromism such as bianthrone' [1].
| Evidence Dimension | Ground-state conformational preference and associated thermochromic magnitude |
|---|---|
| Target Compound Data | Folded (A-form) ground-state conformation; pronounced yellow-to-green reversible thermochromism |
| Comparator Or Baseline | Thiophene analog of bianthrone (compound 4) and homologs (compounds 2, 3): twisted ground-state conformation |
| Quantified Difference | Qualitative but explicit: 'did not show the remarkable thermochromism such as bianthrone'; UV-Vis λmax: bianthrone ~681 nm for twisted conformer, thiophene analog 4 at 608 nm |
| Conditions | Solid-state and solution; X-ray crystallography, variable-temperature UV-Vis spectroscopy |
Why This Matters
Users requiring pronounced, visually detectable thermochromic response must select native bianthrone over thiophene-fused analogs due to its folded ground-state enabling larger conformational change upon heating.
- [1] Hirao, Y.; Hamamoto, Y.; Kubo, T. Synthesis, Structures, and Properties of Thiophene Analogues of Bianthrone. 19th Symposium on Fundamental Organic Chemistry, 2008, 3P029. J-STAGE. View Source
